molecular formula C17H16N2O2 B5650830 1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one

1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one

Cat. No.: B5650830
M. Wt: 280.32 g/mol
InChI Key: LUCJZFZQUDCPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one is a heterocyclic compound that features a furan ring, a pyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one typically involves the reaction of furan-2-carbaldehyde with appropriate pyrimidine derivatives under controlled conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and solvents like ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve the use of biorefineries to obtain furan derivatives from biomass. This approach is both economically and ecologically beneficial, aligning with the principles of the circular economy .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring, a pyrimidine ring, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler furan derivatives .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-16(14-7-4-3-5-8-14)17(20)18-13(2)19(12)11-15-9-6-10-21-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCJZFZQUDCPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1CC2=CC=CO2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.